

5-Chloro-2-fluoro-3-nitropyridine physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chloro-2-fluoro-3-nitropyridine

Cat. No.: B1589999

[Get Quote](#)

An In-depth Technical Guide to **5-Chloro-2-fluoro-3-nitropyridine**

Core Identity and Molecular Structure

5-Chloro-2-fluoro-3-nitropyridine is a substituted pyridine derivative featuring three distinct functional groups that dictate its unique chemical behavior. Its identity is formally established by the following identifiers:

- IUPAC Name: **5-chloro-2-fluoro-3-nitropyridine**[\[1\]](#)
- CAS Number: 60186-16-5[\[1\]](#)
- Molecular Formula: C₅H₂ClFN₂O₂[\[1\]](#)
- Synonyms: 2-fluoro-3-nitro-5-chloropyridine, 5-chloro-2-fluoro-3-nitro-pyridine[\[1\]](#)

The arrangement of a pyridine ring, a halogen (chlorine), a fluoro group, and a nitro group makes this molecule an electron-deficient system, which is the cornerstone of its reactivity and utility in synthetic chemistry.

Physicochemical Properties

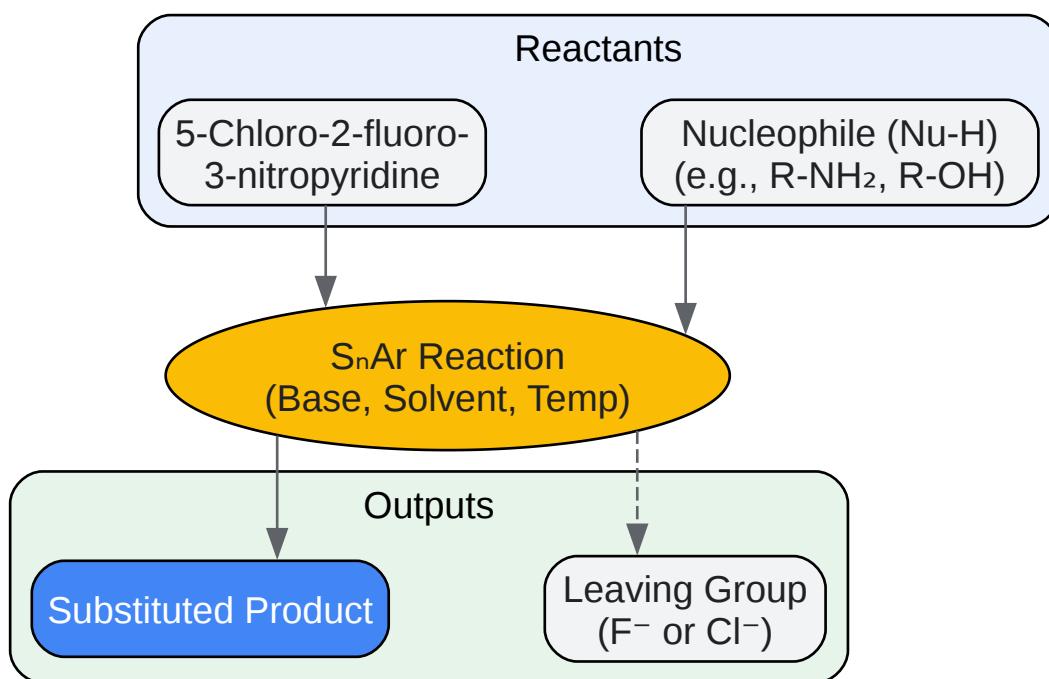
The physical characteristics of a compound are critical for determining appropriate solvents, reaction conditions, and purification methods. The properties of **5-Chloro-2-fluoro-3-nitropyridine** are summarized below.

Property	Value	Source
Molecular Weight	176.53 g/mol	[1]
Appearance	Powder or liquid	Echemi
Melting Point	48.0 to 52.0 °C	[2]
Boiling Point	246 °C	[2]
Density	1.595 g/cm³ (for isomer)	[2]
Solubility	Soluble in organic solvents like MDC, Acetone, Methanol; Insoluble in water.	[3]
XLogP3	1.7	[1]

The XLogP3 value of 1.7 indicates moderate lipophilicity, suggesting good solubility in a range of organic solvents, which is advantageous for its use in organic synthesis.[1] Its low melting point means it can be handled as a low-melting solid or a liquid depending on ambient temperature.

Chemical Reactivity and Mechanistic Insights

The chemical behavior of **5-Chloro-2-fluoro-3-nitropyridine** is dominated by the electron-withdrawing nature of its substituents (fluoro, chloro, and especially the nitro group). These groups significantly reduce the electron density of the pyridine ring, making it highly susceptible to nucleophilic aromatic substitution (S_NAr).


Causality of Reactivity:

- Nitro Group (-NO₂): As a powerful electron-withdrawing group, it strongly activates the pyridine ring for nucleophilic attack, particularly at the ortho (C2 and C4) and para (C6, though not present) positions.
- Halogens (-F, -Cl): Both fluorine and chlorine are good leaving groups in S_NAr reactions. The C-F bond is highly polarized, making the C2 position an excellent electrophilic site. The C-Cl

bond at the C5 position is also susceptible to displacement, though typically less reactive than the C2 position in this specific arrangement.

This electronic setup allows for selective and sequential displacement of the halogens by a wide variety of nucleophiles (e.g., amines, alcohols, thiols), making it a versatile scaffold for building molecular complexity.

Below is a diagram illustrating the logical workflow of a typical S_nAr reaction involving this compound.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (S_nAr).

Synthesis Protocols

The synthesis of substituted nitropyridines often involves multi-step processes. While various routes exist, a common strategy involves the functionalization of a pre-existing pyridine derivative. One documented method for a closely related isomer involves the treatment of a hydroxy-nitropyridine with a halogenating agent.

Example Protocol: Synthesis of 2-Chloro-3-fluoro-5-nitropyridine

This protocol describes the synthesis of an isomer, which employs principles applicable to the synthesis of the target compound.[4][5]

Objective: To convert 3-fluoro-5-nitropyridin-2-ol into 2-chloro-3-fluoro-5-nitropyridine.

Materials:

- 3-fluoro-5-nitropyridin-2-ol (1.5 g, 9.48 mmol)
- Phosphorus oxychloride (POCl_3) (15 mL)
- Phosphorus pentachloride (PCl_5) (2.96 g, 14.22 mmol)
- Crushed ice
- Ethyl acetate
- Saturated sodium carbonate solution
- Anhydrous magnesium sulfate

Step-by-Step Methodology:

- To a stirred solution of 3-fluoro-5-nitropyridin-2-ol in phosphorus oxychloride, slowly add phosphorus pentachloride at 60 °C.[4][5]
- Maintain the reaction mixture at 60 °C and continue stirring for 10 hours.[4][5]
- After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
- Carefully pour the reaction mixture into crushed ice to quench the excess phosphorus halides.
- Perform an extraction with ethyl acetate (3 x 20 mL).[4][5]

- Combine the organic layers and wash with a saturated sodium carbonate solution to neutralize any remaining acid.[4]
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting crude product via silica gel column chromatography (e.g., using 5% ethyl acetate in hexane as eluent) to yield the final product.[4][5]

Trustworthiness of Protocol: This self-validating system includes a neutralization wash and a final chromatographic purification step. These are essential for removing inorganic byproducts and unreacted starting materials, ensuring the high purity of the final compound, which can be verified by spectroscopic methods.

Spectroscopic Characterization

The structural confirmation of **5-Chloro-2-fluoro-3-nitropyridine** is typically achieved through a combination of spectroscopic techniques. Data for ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry are available through various chemical suppliers and databases, which are crucial for verifying the identity and purity of the material before its use in further research.[6]

Safety, Handling, and Storage

Working with highly functionalized and reactive compounds like **5-Chloro-2-fluoro-3-nitropyridine** requires strict adherence to safety protocols. Although a specific safety data sheet (SDS) for this exact CAS number is not readily available in the search results, data from closely related isomers provides authoritative guidance.

GHS Hazard Classification (based on isomers):

- Acute Toxicity, Oral: Harmful if swallowed.[3][7]
- Skin Corrosion/Irritation: Causes skin irritation.[3][7]
- Eye Damage/Irritation: Causes serious eye damage or irritation.[3][7]
- Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][7]

Recommended Handling and PPE:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[8]
 - Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[8]
 - Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator.[3]
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

- Store in a tightly closed container.
- Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3]

Applications in Research and Development

5-Chloro-2-fluoro-3-nitropyridine is a valuable intermediate in the synthesis of complex organic molecules. Its applications are primarily concentrated in:

- Pharmaceutical Development: It serves as a starting material or key intermediate for creating novel therapeutic agents. Its reactive sites allow for the attachment of various pharmacophores, making it useful in the development of anti-cancer and anti-inflammatory drugs.[9]
- Agrochemical Synthesis: The pyridine scaffold is a common feature in many pesticides and herbicides. This compound is used to synthesize new agrochemicals designed for crop protection.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Chloro-2-fluoro-3-nitropyridine | C5H2ClFN2O2 | CID 12275768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. 2-Chloro-3-fluoro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Chloro-3-fluoro-5-nitropyridine CAS#: 1079179-12-6 [chemicalbook.com]
- 6. 5-CHLORO-2-FLUORO-3-NITROPYRIDINE(60186-16-5) 1H NMR spectrum [chemicalbook.com]
- 7. 5-Chloro-2-nitropyridine | C5H3ClN2O2 | CID 259806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [5-Chloro-2-fluoro-3-nitropyridine physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1589999#5-chloro-2-fluoro-3-nitropyridine-physical-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com